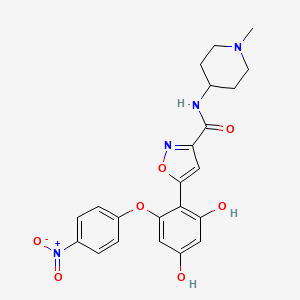

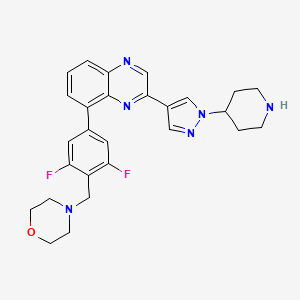

4-(2,6-二氟-4-(3-(1-(哌啶-4-基)-1H-吡唑-4-基)喹喔啉-5-基)苄基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NVP-BSK805 是一种强效且选择性的 Janus 激酶 2 (JAK2) 抑制剂,JAK2 是一种非受体酪氨酸激酶,参与各种细胞因子的信号通路。 该化合物对 JAK2 的 V617F 突变形式特别有效,该突变形式与几种骨髓增殖性疾病有关,如真性红细胞增多症、原发性血小板增多症和原发性骨髓纤维化 .

科学研究应用

NVP-BSK805 具有广泛的科学研究应用:

作用机制

NVP-BSK805 通过竞争性抑制 JAK2 的 ATP 结合位点来发挥作用。这种抑制阻止了信号转导子和转录激活因子 5 (STAT5) 等下游信号分子的磷酸化和激活。 该化合物对 JAK2 比对其他激酶显示出高选择性,使其成为研究 JAK2 特定通路的宝贵工具 .

生化分析

Biochemical Properties

NVP-BSK805 plays a crucial role in biochemical reactions by selectively inhibiting JAK2 kinase activity. The compound interacts with the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of downstream signaling molecules such as Signal Transducer and Activator of Transcription 5 (STAT5). This inhibition leads to the suppression of cell proliferation and induction of apoptosis in JAK2-dependent cells . Additionally, NVP-BSK805 has been shown to exhibit more than 20-fold selectivity towards JAK2 compared to other kinases, making it a highly specific inhibitor .

Cellular Effects

NVP-BSK805 exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by blocking the JAK2-STAT5 signaling pathway . This inhibition results in decreased expression of anti-apoptotic proteins and increased expression of pro-apoptotic proteins. Furthermore, NVP-BSK805 has been shown to enhance the radiosensitivity of esophageal squamous cell carcinoma cells by increasing DNA double-strand breaks and inhibiting DNA damage repair . The compound also affects cell cycle progression, leading to cell cycle arrest in the G2/M or G0/G1 phase .

Molecular Mechanism

The molecular mechanism of NVP-BSK805 involves its binding to the ATP-binding site of JAK2, thereby inhibiting the kinase activity of JAK2 . This inhibition prevents the phosphorylation and activation of STAT5, which is a critical mediator of JAK2 signaling. As a result, the downstream signaling pathways that promote cell proliferation and survival are suppressed. NVP-BSK805 also induces apoptosis by modulating the expression of apoptotic proteins and inhibiting DNA damage repair mechanisms . The compound’s selectivity towards JAK2 ensures that its effects are primarily targeted towards JAK2-dependent cells, minimizing off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NVP-BSK805 have been observed to change over time. The compound exhibits good stability and a long half-life in vivo, allowing for sustained inhibition of JAK2 activity . Over time, NVP-BSK805 has been shown to enhance the radiosensitivity of cancer cells, leading to increased DNA damage and decreased clonogenic survival . Long-term studies have demonstrated that the compound can effectively suppress tumor growth and delay disease progression in animal models

Dosage Effects in Animal Models

The effects of NVP-BSK805 vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK2 activity and suppresses cell proliferation without causing significant toxicity . At higher doses, NVP-BSK805 may exhibit toxic or adverse effects, including hematological toxicity and off-target effects . In animal models of myeloproliferative disorders, NVP-BSK805 has been shown to suppress leukemic cell spreading and splenomegaly, as well as reduce polycythemia and extramedullary erythropoiesis . These effects are dose-dependent, with higher doses resulting in more pronounced therapeutic effects but also increased risk of toxicity.

Metabolic Pathways

NVP-BSK805 is involved in various metabolic pathways, primarily through its interaction with JAK2 kinase. The compound inhibits the phosphorylation and activation of STAT5, which is a key mediator of JAK2 signaling This inhibition affects the expression of genes involved in cell proliferation, survival, and apoptosis Additionally, NVP-BSK805 may influence metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways

Transport and Distribution

NVP-BSK805 is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and exhibits good absorption and distribution in vivo . It is likely transported across cell membranes by specific transporters or binding proteins, although the exact mechanisms remain to be elucidated. Once inside the cells, NVP-BSK805 accumulates in the cytoplasm and exerts its inhibitory effects on JAK2 kinase. The compound’s distribution within tissues may vary depending on factors such as tissue permeability, blood flow, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of NVP-BSK805 is primarily in the cytoplasm, where it interacts with JAK2 kinase and inhibits its activity . The compound may also localize to specific subcellular compartments or organelles, depending on its binding interactions and post-translational modifications. For example, NVP-BSK805 may be directed to the nucleus or mitochondria through specific targeting signals or modifications. The subcellular localization of NVP-BSK805 can influence its activity and function, as well as its interactions with other biomolecules and cellular components.

准备方法

合成路线和反应条件

NVP-BSK805 的合成涉及多个步骤,从喹喔啉核心结构的制备开始反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成 .

工业生产方法

NVP-BSK805 的工业生产遵循类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常涉及使用高效液相色谱 (HPLC) 进行纯化。 该化合物通常以其二盐酸盐形式生产,以提高其稳定性和溶解度 .

化学反应分析

反应类型

NVP-BSK805 主要由于存在反应性官能团(如喹喔啉核心和吗啉甲基)而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件

用于 NVP-BSK805 的合成和反应的常用试剂包括二甲基亚砜 (DMSO) 等有机溶剂、钯碳等催化剂和过氧化氢等氧化剂。 反应通常在受控温度和压力下进行,以确保达到所需结果 .

主要产品

由 NVP-BSK805 的反应形成的主要产物通常是具有修饰的官能团的衍生物。 这些衍生物通常对其生物活性进行测试,以确定功效和选择性的潜在改进 .

相似化合物的比较

类似化合物

芦可替尼: 另一种用于治疗骨髓增殖性疾病的 JAK2 抑制剂。

费达替尼: 一种具有类似应用的 JAK2 选择性抑制剂,用于治疗骨髓纤维化。

莫美替尼: 靶向 JAK1 和 JAK2,用于治疗骨髓纤维化

独特性

NVP-BSK805 的独特之处在于它对 JAK2(特别是 V617F 突变形式)具有高度选择性。 这种选择性降低了脱靶效应,并增强了其在治疗特定骨髓增殖性疾病方面的治疗潜力 .

属性

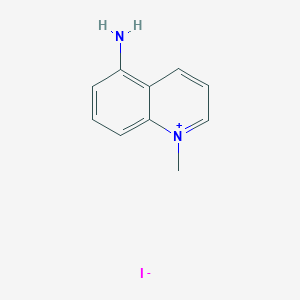

IUPAC Name |

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F2N6O/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20/h1-3,12-16,20,30H,4-11,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPVXAOOVUAOKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。